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Compound of Interest

Compound Name: Antitumor agent-111

Cat. No.: B15137786 Get Quote

An in-depth analysis of scientific literature reveals that the designation "Antitumor agent-111"

is not unique to a single compound. Instead, this identifier, or variations thereof, has been

associated with several distinct experimental cancer therapies. This guide synthesizes the

publicly available information on the most prominently cited of these agents, focusing on their

synthesis, characterization, and proposed mechanisms of action.

c-Met Kinase Inhibitor (Compound 46)
One of the primary compounds referred to as "Antitumor agent-111" is a potent and selective

inhibitor of the c-Met kinase receptor.[1][2] This receptor tyrosine kinase plays a crucial role in

cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers.

Chemical Characterization
This small molecule inhibitor is characterized by the following properties:
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Property Value

Molecular Formula C₃₄H₂₉ClF₂N₆O₅

Molecular Weight 675.08 g/mol [1]

Purity >98%[1]

Appearance Solid[1]

Target c-Met kinase[1][2]

IC₅₀ 46 nM[1][2]

Synthesis
While detailed, step-by-step synthesis protocols are proprietary and not fully disclosed in the

public domain, the general approach to synthesizing novel kinase inhibitors often involves

multi-step organic synthesis. A generalized workflow for the synthesis of a complex heterocyclic

molecule like this c-Met inhibitor is depicted below.

Caption: Generalized synthetic workflow for a kinase inhibitor.

Biological Activity and Mechanism of Action
"Antitumor agent-111" (Compound 46) exerts its anticancer effects through the inhibition of c-

Met, leading to a cascade of downstream effects.

Antiproliferative Activity: The compound has demonstrated potent antiproliferative effects in

various cancer cell lines.

Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells

from progressing through the cell division cycle.[2]

Apoptosis Induction: The agent is reported to induce programmed cell death (apoptosis) in

tumor cells.[2]

The signaling pathway affected by this c-Met inhibitor is illustrated in the following diagram.
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Caption: Inhibition of the c-Met signaling pathway.

VB-111 (Ofranergene Obadenovec)
Another agent, VB-111, is a novel antiangiogenic virotherapeutic agent.[3] It is an engineered

adenovirus designed to selectively target angiogenic blood vessels, which are essential for

tumor growth.

Characterization and Mechanism of Action
VB-111 is a non-replicating adenovirus that carries a gene for a Fas-chimera (Fas-c) under the

control of a promoter that is specifically active in angiogenic endothelial cells.[3] This targeted

approach leads to the destruction of the tumor's blood supply.

Preclinical and Clinical Data
In preclinical xenograft models of thyroid cancer, VB-111 demonstrated significant inhibition of

tumor growth.[3] Specifically, treatment resulted in:

26.6% tumor growth inhibition in follicular thyroid cancer models.[3]

34.4% tumor growth inhibition in papillary thyroid cancer models.[3]

37.6% tumor growth inhibition in anaplastic thyroid cancer models.[3]
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A significant reduction in CD-31 staining was observed across all tumor types, indicating a

decrease in angiogenic activity.[3] A Phase 2 clinical trial for patients with advanced

differentiated thyroid cancer has been conducted.[3]

ARC-111 Derivative
Research has also been conducted on novel topoisomerase I-targeting antitumor agents

derived from ARC-111.[4] These are non-camptothecin inhibitors of topoisomerase I, an

enzyme critical for DNA replication and transcription.

Synthesis and Evaluation
New agents were synthesized from an N,N,N-trimethylammonium derivative of ARC-111.[4]

The cytotoxic and TOP1-targeting activities of these compounds were evaluated in RPMI8402

and P388 cancer cell lines, including camptothecin-resistant variants.[4] The research also

assessed their potential as substrates for the MDR1 and BCRP efflux transporters, which are

associated with multidrug resistance.[4]

AGA-111
AGA-111 is described as a targeted therapy that inhibits a protein referred to as "XYZ kinase,"

which is reportedly overexpressed in several cancer types.[5] This kinase is said to be involved

in promoting cell division and preventing apoptosis. By inhibiting this kinase, AGA-111 aims to

selectively induce cancer cell death.[5] It is currently in the clinical trial phase for solid tumors,

including breast, lung, and colorectal cancer.[5]

Radiolabeled Agents (¹¹¹In)
The number "111" in the context of antitumor agents can also refer to the use of the

radioisotope Indium-111 (¹¹¹In) for imaging and therapy. For example, ¹¹¹In-DOTA-5D3 is a

surrogate SPECT imaging agent for radioimmunotherapy targeting Prostate-Specific

Membrane Antigen (PSMA).[6] Another example is the preparation of a radiolabeled GnRH-I

analogue with ¹¹¹In as a potential anti-proliferative agent.[7] These agents are not cytotoxic in

themselves but are used to either visualize tumors or deliver a radioactive payload for

therapeutic purposes.

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of these compounds are

often proprietary. However, a general workflow for evaluating a novel antitumor agent is

presented below.
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Caption: General workflow for antitumor drug discovery.

This guide provides a comprehensive overview of the various compounds that have been

referred to as "Antitumor agent-111." For researchers, scientists, and drug development

professionals, it is crucial to specify the exact chemical entity or biological agent of interest

when conducting further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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